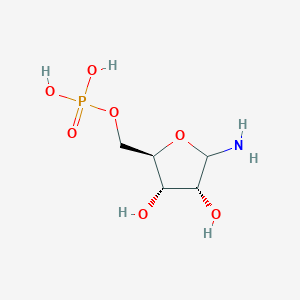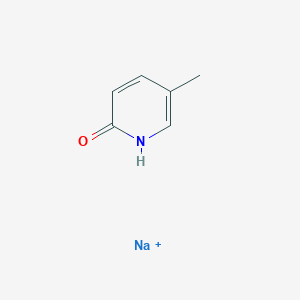
Beryllium chloride, tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium chloride, tetrahydrate is a compound that is widely used in scientific research due to its unique properties. This compound is a white crystalline solid that is highly soluble in water and has a molecular weight of 151.48 g/mol. It is commonly used as a catalyst in organic chemistry, as well as in the production of beryllium metal and ceramics. In
Mécanisme D'action
Beryllium chloride, tetrahydrate is a Lewis acid that acts as a catalyst in organic chemistry reactions. It works by accepting electron pairs from other molecules, thereby facilitating the reaction. This compound is also used in the production of beryllium oxide, which acts as a neutron reflector in nuclear reactors.
Biochemical and Physiological Effects
This compound is toxic to humans and animals. It can cause lung cancer, chronic beryllium disease, and other respiratory problems. It is important to handle this compound with care and to follow proper safety protocols when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
Beryllium chloride, tetrahydrate is a widely used catalyst in organic chemistry reactions due to its unique properties. It is highly soluble in water, which makes it easy to work with in the laboratory. However, it is also toxic to humans and animals, which requires proper safety protocols to be followed when working with this compound.
Orientations Futures
There are many potential future directions for research involving beryllium chloride, tetrahydrate. One potential area of research is the development of new catalysts based on this compound. Another potential area of research is the study of the toxic effects of this compound on humans and animals, with the goal of developing safer methods of handling and working with it. Additionally, the use of this compound in the production of beryllium oxide for nuclear reactors and other applications could be further explored and optimized.
Méthodes De Synthèse
Beryllium chloride, tetrahydrate can be synthesized through the reaction of beryllium metal with hydrochloric acid. This reaction produces beryllium chloride, which can then be further reacted with water to produce the tetrahydrate form. The synthesis of this compound is a relatively simple process and can be performed in most chemistry laboratories.
Applications De Recherche Scientifique
Beryllium chloride, tetrahydrate is widely used in scientific research due to its unique properties. It is commonly used as a catalyst in organic chemistry reactions, such as the Friedel-Crafts acylation and alkylation reactions. It is also used in the production of beryllium metal and ceramics. This compound is used in the production of beryllium oxide, which is used in the production of nuclear reactors, aerospace components, and electronic devices.
Propriétés
Numéro CAS |
13466-27-8 |
|---|---|
Formule moléculaire |
BeCl2H8O4 |
Poids moléculaire |
151.98 g/mol |
Nom IUPAC |
beryllium;dichloride;tetrahydrate |
InChI |
InChI=1S/Be.2ClH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
Clé InChI |
LLWVPTWQKHIONY-UHFFFAOYSA-L |
SMILES |
[Be+2].O.O.O.O.[Cl-].[Cl-] |
SMILES canonique |
[Be+2].O.O.O.O.[Cl-].[Cl-] |
Synonymes |
BERYLLIUM CHLORIDE, TETRAHYDRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)

![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)
![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)



![5-[1-(3-imidazol-1-ylpropylamino)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B227832.png)

![N-(2,6-dimethylphenyl)-2-{[(2,5-dioxo-4-imidazolidinyl)acetyl]anilino}-2-(1-methyl-1H-pyrrol-2-yl)acetamide](/img/structure/B227835.png)